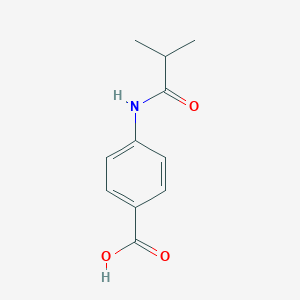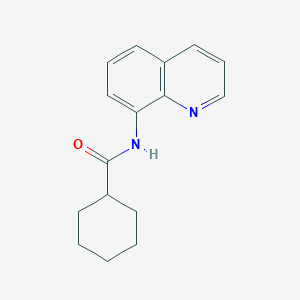
N-(quinolin-8-yl)cyclohexanecarboxamide
Vue d'ensemble
Description
“N-(quinolin-8-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(quinolin-8-yl)cyclohexanecarboxamide” can be represented by the SMILES notation: O=C (NC1=CC=CC2=C1N=CC=C2)C3CCCCC3 .Chemical Reactions Analysis
“N-(quinolin-8-yl)cyclohexanecarboxamide” has been involved in various chemical reactions. For example, it has been used in the Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions .Physical And Chemical Properties Analysis
“N-(quinolin-8-yl)cyclohexanecarboxamide” is a crystalline solid with an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .Applications De Recherche Scientifique
Copper-Catalyzed Remote Sulfonylation of Aminoquinolines
N-(quinolin-8-yl)cyclohexanecarboxamide derivatives have been utilized in the copper(II)-catalyzed remote sulfonylation of aminoquinolines. This process is significant for its environmentally friendly byproducts and use of sodium sulfinates as sulfide sources, offering a less odorous and more sustainable alternative to traditional methods (Xia et al., 2016).
Coordination Behavior in Carboxamide Palladium(II) Complexes
Carboxamide derivatives, including N-(quinolin-8-yl)cyclohexanecarboxamide, have been investigated for their role in the formation of palladium(II) complexes. These complexes have shown potential for applications in structural characterisation, electrochemical studies, and possibly in therapeutic areas, demonstrating potent cytotoxic effects on various cancer cell lines (Omondi et al., 2021).
Corrosion Inhibition
N-(quinolin-8-yl)cyclohexanecarboxamide derivatives have also been explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research highlights their potential in reducing metal corrosion, with studies revealing effective adsorption at the metal/solution interface (Erami et al., 2019).
Ruthenium-Catalyzed Synthesis of Isoquinolones
In another application, derivatives of N-(quinolin-8-yl)cyclohexanecarboxamide have been used in the ruthenium-catalyzed synthesis of isoquinolones, with the reaction demonstrating high regioselectivity and broad substrate scope. This synthetic approach is notable for its potential in pharmaceutical and chemical industries (Allu & Swamy, 2014).
Fluorescent Sensing of Metal Ions
N-(quinolin-8-yl)cyclohexanecarboxamide has been incorporated into fluorescent sensors for metal ions like cadmium and zinc, exhibiting high selectivity and sensitivity. This makes them potentially useful in environmental monitoring and biological applications (Zhou et al., 2012).
Optically Pure Chiral Agents for Molecular Recognition
Optically pure derivatives of N-(quinolin-8-yl)cyclohexanecarboxamide have been utilized as chiral solvating agents for molecular recognition. Their application in NMR and fluorescence spectroscopy for distinguishing isomers of various acids demonstrates their utility in chemical analysis and potentially in pharmaceuticals (Khanvilkar & Bedekar, 2018).
Safety and Hazards
“N-(quinolin-8-yl)cyclohexanecarboxamide” is a substance not fully tested. It may be harmful if swallowed or inhaled. Exposure may cause irritation of the respiratory tract, eye, and skin and allergic respiratory and skin reaction . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Propriétés
IUPAC Name |
N-quinolin-8-ylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-5,8-11,13H,1-3,6-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOVOAPZYNASRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



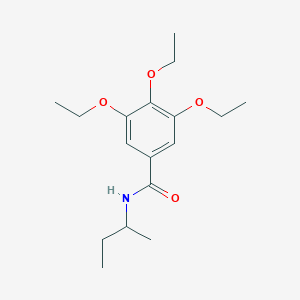
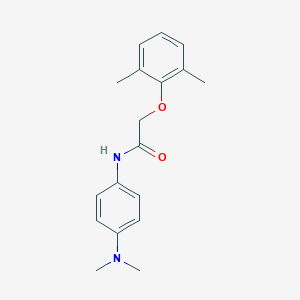
![Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate](/img/structure/B472784.png)

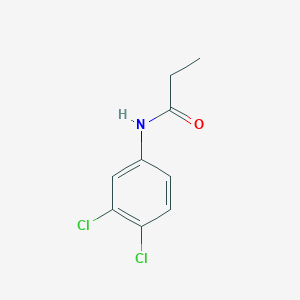

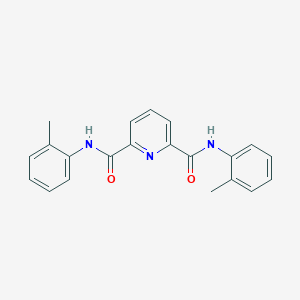
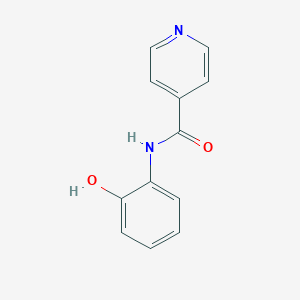

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)
![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)
